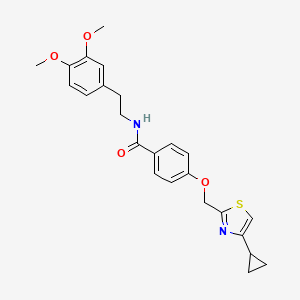
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which plays an important role in epigenetic regulation of gene expression.
Aplicaciones Científicas De Investigación
Paeonol Derivatives and Pharmacological Activities
Paeonol, which shares a methoxy functional group with the compound , has a broad range of pharmacological activities. Research on paeonol derivatives has shown promising antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. This suggests that derivatives of complex molecules with methoxy groups, such as the compound you're interested in, might also exhibit diverse biological activities worth exploring (Wang et al., 2020).
Application of Non-Oxidizing Biocides in Reverse Osmosis Systems
While not directly related to the compound , the study on non-oxidizing biocides in reverse osmosis polyamide membrane systems emphasizes the importance of identifying compounds with specific functionalities that can prevent biofouling without damaging the membranes or producing harmful byproducts. This research area could be relevant if the compound exhibits biocidal properties or could be modified for such applications (Da-Silva-Correa et al., 2022).
Advanced Oxidation Processes for Organic Pollutant Degradation
Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the potential for certain compounds to act as mediators or catalysts in environmental remediation technologies. If the compound or its derivatives have redox-active properties, they could contribute to the development of new AOPs for water treatment (Qutob et al., 2022).
Enzymatic Remediation of Organic Pollutants
The use of enzymes, in conjunction with redox mediators, for the degradation of recalcitrant compounds in wastewater presents a unique application area that could be relevant if the compound or its derivatives have enzymatic modulatory or mediator roles. This approach is gaining interest for its specificity and reduced environmental impact (Husain & Husain, 2007).
Propiedades
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-28-21-10-3-16(13-22(21)29-2)11-12-25-24(27)18-6-8-19(9-7-18)30-14-23-26-20(15-31-23)17-4-5-17/h3,6-10,13,15,17H,4-5,11-12,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWXVUGKKCJDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

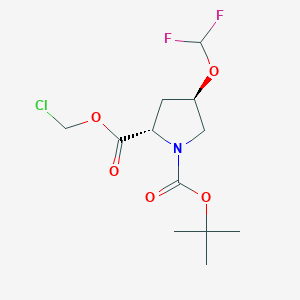
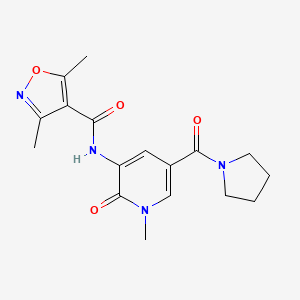
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)
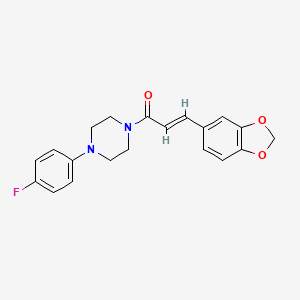

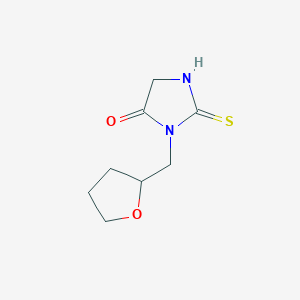
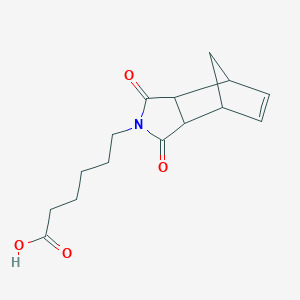
![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)


![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)